7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol
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Overview
Description
7-Benzyl-7-azabicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentene derivatives and benzylamine. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and various solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: Electrochemical oxidation is a notable reaction, where the compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Electrochemical cells, nitroxyl radicals.
Reduction: Lithium aluminum hydride, dry tetrahydrofuran (THF).
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Oxoammonium ions.
Reduction: Reduced bicyclic amines.
Substitution: Substituted bicyclic compounds.
Scientific Research Applications
7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its bicyclic structure. The compound can undergo electrochemical oxidation, forming oxoammonium ions that participate in redox reactions . These reactions can influence various biochemical pathways, making the compound useful in electrochemical sensors and other applications.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
2-Azabicyclo[2.2.1]heptanes: Synthesized via palladium-catalyzed reactions and used in the development of bridged aza-bicyclic structures.
Bicyclo[2.2.1]heptan-2-ol: A related compound with similar structural features but different functional groups.
Uniqueness: 7-Benzyl-7-azabicyclo[221]heptan-2-ol is unique due to its benzyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
7-benzyl-7-azabicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-8-11-6-7-12(13)14(11)9-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJOXKWODDCDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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